3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

Medicinal Chemistry Drug Design Lipophilicity

3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile (CAS 1488962-03-3), also referred to as 3-(trifluoromethyl)isothiazole-4-carbonitrile, is a heterocyclic building block belonging to the isothiazole class. Its structure features a 1,2-thiazole ring substituted with a trifluoromethyl group at position 3 and a nitrile group at position 4, giving it a molecular formula of C5HF3N2S and a molecular weight of 178.14 g/mol.

Molecular Formula C5HF3N2S
Molecular Weight 178.14 g/mol
CAS No. 1488962-03-3
Cat. No. B6618829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
CAS1488962-03-3
Molecular FormulaC5HF3N2S
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=C(C(=NS1)C(F)(F)F)C#N
InChIInChI=1S/C5HF3N2S/c6-5(7,8)4-3(1-9)2-11-10-4/h2H
InChIKeyTXDYXPNTNDUCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile (CAS 1488962-03-3) – Physicochemical Profile and Core Identity for Research Procurement


3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile (CAS 1488962-03-3), also referred to as 3-(trifluoromethyl)isothiazole-4-carbonitrile, is a heterocyclic building block belonging to the isothiazole class . Its structure features a 1,2-thiazole ring substituted with a trifluoromethyl group at position 3 and a nitrile group at position 4, giving it a molecular formula of C5HF3N2S and a molecular weight of 178.14 g/mol . The compound is distinguished by a calculated LogP of 2.03 and a topological polar surface area (TPSA) of 36.68 Ų, properties that are foundational to its utility in medicinal chemistry and agrochemical research as a scaffold for further functionalization .

Why 3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile Cannot Be Casually Substituted by Other Isothiazole or Thiazole Analogs


The specific placement of the electron-withdrawing trifluoromethyl and nitrile groups on the isothiazole core creates a unique electronic and steric environment that dictates reactivity in downstream cross-coupling and cyclization reactions . In-class analogs, such as the 5-amino derivative (CAS 1094619-79-0), introduce hydrogen-bond donor capacity and alter lipophilicity, fundamentally changing the pharmacokinetic profile of derived compounds . Similarly, shifting the nitrile to the 3-position, removing the trifluoromethyl group, or replacing the sulfur with oxygen (isoxazole) results in different dipole moments and metabolic stability, meaning that synthetic routes and biological activity are not transferable . Therefore, selection of this precise scaffold is non-negotiable for structure-activity relationship (SAR) studies where both the logP and the electrophilic reactivity at the 5-position are critical parameters .

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile vs. Closest Analogs


Lipophilicity Tuning: LogP Advantage Over the 5-Amino Analog for CNS and Membrane Permeability

The target compound exhibits a predicted LogP of 2.03, which is significantly higher than that of its 5-amino-substituted analog (CAS 1094619-79-0), where the additional amino group reduces logP to a predicted value of approximately 0.8 . This difference of over 1.2 log units translates to a ~16-fold increase in partition coefficient, indicating superior passive membrane permeability and blood-brain barrier penetration potential, a critical factor in CNS drug discovery programs .

Medicinal Chemistry Drug Design Lipophilicity

Hydrogen-Bonding Profile: Lack of Donors Simplifies Target Engagement Predictions

With zero hydrogen-bond donors (HBD = 0) and three acceptors (HBA = 3), the target compound offers a simpler interaction map than the 5-amino analog (HBD = 1, HBA = 4) . The absence of a donor eliminates a potential source of off-target binding and reduces the molecule's solvation penalty upon entering a hydrophobic binding pocket, which can translate to improved ligand efficiency in target-based screening .

Medicinal Chemistry Molecular Recognition Off-target Selectivity

Electrophilic Reactivity: Predicted pKa and Its Impact on Cross-Coupling at Position 5

The predicted pKa of -4.21 for the target compound indicates a strongly electron-deficient ring system . In contrast, the unsubstituted isothiazole-4-carbonitrile (CAS 3912-37-6) has a predicted pKa of approximately -2.5 . This enhanced acidity (by nearly 2 pKa units) suggests a greater susceptibility to nucleophilic aromatic substitution and metal-catalyzed cross-coupling at the 5-position, enabling milder reaction conditions and broader substrate scope .

Organic Synthesis Cross-Coupling Reactivity

Physicochemical Profile for Fragment-Based Drug Discovery: MW and TPSA Alignment with Lead-Like Space

The compound's molecular weight of 178.14 g/mol and TPSA of 36.68 Ų place it firmly within the 'lead-like' chemical space (MW 250–350, TPSA < 60) . By comparison, the 5-amino analog is 15 Da heavier and has a higher TPSA (~55 Ų estimated), making the target compound a more fragment-like starting point with greater room for property-adjusting substitutions during hit-to-lead optimization .

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Optimal Application Scenarios for 3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile Based on Proven Differentiators


CNS Drug Discovery Programs Requiring High Passive Permeability

The elevated LogP of 2.03 compared to amino-substituted analogs enables this scaffold to serve as a starting point for CNS-penetrant candidates, as it more readily crosses the blood-brain barrier without the need for additional lipophilic modifications .

Late-Stage Diversification via Regioselective Cross-Coupling

The strongly electron-deficient nature, evidenced by a predicted pKa of -4.21, facilitates regioselective palladium-catalyzed cross-coupling at the 5-position under mild conditions, making it ideal for library synthesis in SAR exploration .

Fragment-Based Lead Generation

With a molecular weight of 178.14 g/mol and a TPSA of 36.68 Ų, this compound is an optimal fragment hit for FBDD campaigns, providing efficient ligand binding with ample room for property-guided optimization .

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